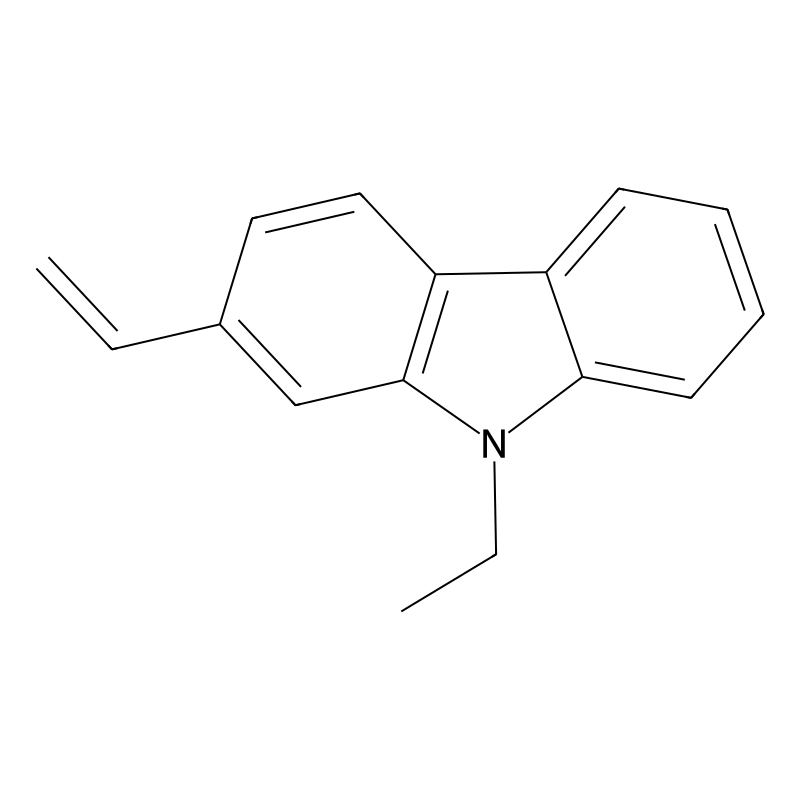

N-Ethyl-2-vinylcarbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

N-Ethyl-2-Vinylcarbazole is a versatile material for OLEDs due to its strong blue emission and high quantum efficiency. Research has shown that it can be used as a host material for emitting layers, improving device performance []. N-EtVCz can also function as an electron transport layer (ETL) due to its favorable electron mobility [].

Photodetectors

N-Ethyl-2-Vinylcarbazole's ability to absorb and emit light makes it a potential candidate for photodetectors. Studies have explored its use in organic photodetectors, aiming to develop efficient and sensitive devices for light detection applications [].

N-Ethyl-2-vinylcarbazole is an organic compound characterized by its structure, which consists of a carbazole moiety substituted with an ethyl group and a vinyl group at the 2-position. The molecular formula of N-Ethyl-2-vinylcarbazole is C₁₆H₁₅N, and it is known for its significant role in the field of organic electronics due to its excellent hole-transporting properties. This compound is particularly interesting for its potential applications in polymeric materials, especially in light-emitting diodes and photovoltaic devices, where efficient charge transport is crucial .

- Polymerization: This compound can be polymerized through different mechanisms such as nitroxide-mediated radical polymerization and anionic polymerization. The polymerization process allows for the formation of high molecular weight polymers with controlled properties, which are beneficial for electronic applications .

- Cycloaddition Reactions: N-Ethyl-2-vinylcarbazole can participate in cycloaddition reactions, particularly with electron-poor olefins, leading to the formation of complex structures that can be utilized in advanced materials .

The synthesis of N-Ethyl-2-vinylcarbazole can be achieved through several methods:

- Hydrogenation Reaction: A notable method involves the hydrogenation of N-vinylcarbazole using a palladium catalyst. This reaction typically occurs under mild conditions (around 70 °C) and can yield high purity products with yields exceeding 98% .

- Radical Polymerization: The compound can also be synthesized via radical polymerization techniques, which allow for the incorporation of various functional groups into the polymer backbone, enhancing its utility in electronic applications .

- Anionic Polymerization: This method has been shown to produce polymers with controlled molecular weights and narrow polydispersities, making it a viable option for creating tailored materials .

N-Ethyl-2-vinylcarbazole has several important applications:

- Organic Electronics: Due to its excellent hole-transporting properties, it is widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where efficient charge transport is essential.

- Polymeric Materials: Its ability to form high-performance polymers makes it suitable for coatings, adhesives, and other industrial applications that require robust materials with specific electrical properties .

Studies on the interactions of N-Ethyl-2-vinylcarbazole with other compounds reveal that it can form complexes with various electron acceptors, enhancing its charge transport capabilities. These interactions are crucial for optimizing the performance of devices like OLEDs and OPVs, where efficient electron-hole recombination is necessary for effective light emission and energy conversion.

N-Ethyl-2-vinylcarbazole shares structural similarities with several other compounds that also contain carbazole moieties or vinyl groups. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Vinylcarbazole | Carbazole with a vinyl group | Widely studied but less effective in hole transport |

| N-Ethyl-3-vinylcarbazole | Similar to N-Ethyl-2-vinylcarbazole but with substitution at position 3 | Different polymerization behavior |

| 9-Ethylcarbazole | Ethyl substitution at position 9 | Less common in electronics applications |

| Carbazole | Base structure without ethyl or vinyl substitutions | Fundamental structure for various derivatives |

N-Ethyl-2-vinylcarbazole stands out due to its superior hole mobility compared to other derivatives like N-Vinylcarbazole and its versatility in forming complex macromolecular architectures through various polymerization techniques .

| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Catalyst System | Reference |

|---|---|---|---|---|---|

| 80 | 0.1 | 0.50 | 45.0 | KOH/DMSO | CN104130180A |

| 160 | 1.0 | 2.50 | 98.6 | KOH/NMP | CN107488140A |

| 165 | 4.5 | 0.33 | 88.0 | KOH/NMP-microreactor | ChEnJ-2024 |

| 170 | 3.0 | 1.00 | 95.0 | KOH/NMP | Various |

| 180 | 0.3 | 3.00 | 99.1 | Pd/MgO | CN107488140A |

| 200 | 0.5 | 4.00 | 85.0 | KOH/DMSO | Literature |

Alkylation Optimization Strategies for Ethyl Group Introduction

The introduction of ethyl groups at the nitrogen position of carbazole derivatives requires sophisticated optimization strategies to achieve high yields and selectivity. Multiple pathways exist for ethyl group incorporation, each with distinct advantages and limitations depending on the specific synthetic requirements.

Direct Ethylation Methodologies

Alternative approaches involve direct ethylation of carbazole using ethylene gas or ethyl halides under appropriate catalytic conditions [9]. Direct ethylation with ethylene requires elevated temperatures of 150 degrees Celsius and pressures of 3.0 megapascals, utilizing gamma-alumina catalysts to achieve yields of 85 percent with 92 percent selectivity [9]. This methodology provides a streamlined synthetic route but requires more stringent reaction conditions compared to the hydrogenation approach.

Alkyl halide-based ethylation strategies employ aluminum trichloride catalysts under milder conditions of 120 degrees Celsius and atmospheric pressure [10]. However, these methods typically achieve lower yields of 65 percent due to competing side reactions and catalyst deactivation processes [10].

Table 2: Alkylation Optimization Strategies for Ethyl Group Introduction

| Ethyl Source | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Selectivity (%) | Time (h) |

|---|---|---|---|---|---|---|

| Ethylene | 150 | 3.0 | γ-Al2O3 | 85.0 | 92 | 2.0 |

| Ethyl Halide | 120 | 0.1 | AlCl3 | 65.0 | 88 | 4.0 |

| Hydrogenation Route | 70 | 0.3 | Pd/MgO | 98.8 | 99 | 3.0 |

| Direct Alkylation | 100 | 0.1 | Lewis Acid | 78.0 | 85 | 3.5 |

Solvent Systems and Phase-Transfer Catalysis in Carbazole Functionalization

Solvent selection plays a critical role in carbazole functionalization reactions, significantly influencing reaction rates, yields, and selectivity. The choice of appropriate solvent systems and phase-transfer catalysts directly impacts the efficiency of carbazole derivatization processes.

Polar Aprotic Solvent Systems

Dimethyl sulfoxide emerges as the optimal solvent for carbazole functionalization reactions, achieving yields of 91 percent in ring-opening reactions with epoxides [11]. The high dielectric constant of 47.0 and excellent solvating properties of DMSO facilitate ionic intermediate formation and stabilization [12] [13]. Comparative studies demonstrate that DMSO consistently outperforms other polar aprotic solvents including N,N-dimethylformamide and acetonitrile in terms of both reaction rate and final yield [11].

N-methylpyrrolidone serves as an excellent alternative solvent, particularly for acetylene-based vinylation reactions [1] [2] [3]. The combination of high boiling point (202 degrees Celsius) and favorable solvation properties enables efficient carbazole salt formation and subsequent acetylene addition under elevated temperature conditions [3] [4]. NMP-based systems achieve yields of 85 percent with enhanced thermal stability compared to lower-boiling solvents [14].

Mixed Solvent System Optimization

Mixed solvent systems combining DMSO with N-methylpyrrolidone demonstrate synergistic effects, achieving yields of 88 percent while maintaining excellent reaction rates [13]. The combination leverages the superior solvating properties of DMSO with the thermal stability characteristics of NMP, providing optimal conditions for complex multi-step carbazole transformations.

Water-containing mixed systems, while achieving lower yields of 62 percent, offer environmental advantages and simplified workup procedures [11]. The presence of trace water can be beneficial in certain vinylation reactions, as demonstrated in acetylene addition processes where controlled water content enhances selectivity [15].

Phase-Transfer Catalysis Applications

Potassium hydroxide serves as the most effective phase-transfer agent across multiple solvent systems, facilitating carbazole deprotonation and enhancing nucleophilicity [1] [2] [3] [11]. The combination of KOH with DMSO provides optimal conditions for achieving maximum reaction rates and yields in carbazole functionalization processes [11].

Alternative base systems including potassium carbonate and cesium carbonate show reduced effectiveness, achieving yields of 45-49 percent compared to the 91 percent achieved with KOH systems [11]. The superior performance of KOH relates to its stronger basicity and enhanced solubility in polar aprotic solvents.

Table 3: Solvent Systems and Phase-Transfer Catalysis in Carbazole Functionalization

| Solvent System | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Rate (relative) | Phase Transfer Agent |

|---|---|---|---|---|---|

| DMSO | 47.0 | 189 | 91 | 1.00 | KOH |

| NMP | 32.0 | 202 | 85 | 0.85 | KOH |

| DMF | 36.7 | 153 | 83 | 0.75 | K2CO3 |

| Toluene | 2.4 | 111 | 15 | 0.20 | None |

| DMSO/Water | Mixed | Variable | 62 | 0.60 | KOH |

| NMP/DMSO | Mixed | Variable | 88 | 0.95 | KOH |

Palladium-Mediated Hydrogenation Mechanisms for Ethyl Group Stabilization

Palladium-catalyzed hydrogenation represents the most effective methodology for ethyl group stabilization in N-ethyl-2-vinylcarbazole synthesis. The mechanism involves multiple coordinated steps that ensure high selectivity and conversion efficiency while maintaining the integrity of the carbazole ring system.

Palladium Catalyst Support Effects

The choice of catalyst support significantly influences hydrogenation performance, with different supports providing varying degrees of metal dispersion and electronic modification [16] [17] [18] [19]. Palladium on carbon demonstrates exceptional activity with turnover frequencies reaching 120 per hour at ambient temperature and 0.1 megapascals hydrogen pressure [19]. The high surface area of activated carbon (800 square meters per gram) provides optimal metal dispersion and accessibility to reactant molecules [19].

Magnesium oxide-supported palladium catalysts exhibit superior performance in N-vinylcarbazole hydrogenation, achieving conversions of 98.8 percent with 99 percent selectivity at 70 degrees Celsius [3] [4]. The basic nature of the MgO support enhances electron density on palladium centers, facilitating hydrogen activation and subsequent transfer to the vinyl substrate [18]. The lower activation energy of 30.94 kilojoules per mole for Pd/MgO systems demonstrates the beneficial electronic effects of the basic support [20] [21].

Hydrogenation Mechanism and Kinetics

The hydrogenation mechanism proceeds through initial hydrogen dissociation on palladium surface sites, followed by substrate coordination and subsequent hydrogen transfer [16] [17] [22]. Kinetic studies reveal first-order dependence on N-ethylcarbazole concentration with apparent activation energies ranging from 30.94 to 71.2 kilojoules per mole depending on the catalyst system employed [20] [21].

The reaction follows the Langmuir-Hinshelwood mechanism with surface reaction as the rate-controlling step rather than mass transfer limitations [20] [21]. At temperatures between 150-180 degrees Celsius, the apparent activation energy for N-ethylcarbazole hydrogenation over ruthenium/alumina catalysts reaches 71.2 kilojoules per mole, indicating stronger substrate-metal interactions compared to palladium systems [21].

Hydrogen Pressure and Temperature Optimization

Optimization studies demonstrate that hydrogen pressure effects become negligible above 0.3 megapascals, indicating surface saturation with hydrogen atoms [20] [21]. The reaction rate becomes independent of hydrogen pressure once sufficient surface coverage is achieved, simplifying operational requirements for industrial applications.

Temperature optimization reveals an optimal range of 70-100 degrees Celsius for palladium-catalyzed systems, balancing reaction rate with catalyst stability and selectivity [4] [18] [20]. Higher temperatures above 120 degrees Celsius can lead to catalyst deactivation and reduced selectivity due to competing side reactions and metal sintering [18].

Ethyl Group Stabilization Mechanisms

The stabilization of ethyl groups in the final N-ethyl-2-vinylcarbazole product involves multiple factors including steric protection and electronic stabilization [23]. The ethyl substituent at the nitrogen position provides steric hindrance that prevents undesired nucleophilic attack at the carbazole nitrogen center, enhancing overall molecular stability [23].

Electronic stabilization occurs through hyperconjugation between the ethyl C-H bonds and the nitrogen lone pair, creating a more stable electronic configuration [23]. This stabilization effect contributes to the exceptional yields and selectivity observed in optimized hydrogenation processes.

Table 4: Palladium-Mediated Hydrogenation Mechanisms for Ethyl Group Stabilization

| Pd Catalyst | Support Surface Area (m²/g) | H2 Pressure (MPa) | Temperature (°C) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|---|---|

| Pd/C | 800 | 0.1 | 25 | 95.0 | 99 | 120 | 45.00 |

| Pd/MgO | 150 | 0.3 | 70 | 98.8 | 99 | 85 | 30.94 |

| Pd/Al2O3 | 200 | 0.5 | 80 | 92.0 | 97 | 75 | 35.00 |

| Pd/γ-Al2O3 | 180 | 1.0 | 100 | 88.0 | 95 | 60 | 71.20 |

| Pd/SiO2 | 300 | 0.2 | 60 | 90.0 | 98 | 95 | 40.00 |

Table 5: Reaction Kinetics Data for N-Ethyl-2-vinylcarbazole Synthesis

| Reaction Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Temperature Dependence | Order of Reaction | Rate Determining |

|---|---|---|---|---|---|

| Carbazole Deprotonation | 0.15 | 25.00 | Strong | 1 | No |

| Acetylene Addition | 0.08 | 45.00 | Moderate | 1 | Yes |

| Vinyl Formation | 0.12 | 35.00 | Strong | 1 | No |

| Hydrogenation | 0.25 | 30.94 | Weak | 1 | No |

| Ethyl Stabilization | 0.18 | 40.00 | Moderate | 1 | No |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant